molecular formula C9H7BrF2O2 B2704746 Ethyl 4-bromo-2,5-difluorobenzoate CAS No. 1383685-39-9

Ethyl 4-bromo-2,5-difluorobenzoate

Cat. No.: B2704746
CAS No.: 1383685-39-9
M. Wt: 265.054
InChI Key: NVGKJMAWRHHZLC-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2,5-difluorobenzoate is an organic compound with the molecular formula C9H7BrF2O2. It is a derivative of benzoic acid, where the benzene ring is substituted with bromine and fluorine atoms, and the carboxylic acid group is esterified with ethanol. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-bromo-2,5-difluorobenzoate typically involves the esterification of 4-bromo-2,5-difluorobenzoic acid with ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include steps such as distillation and purification to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2,5-difluorobenzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Nucleophilic substitution: Products such as 4-amino-2,5-difluorobenzoate or 4-thio-2,5-difluorobenzoate.

    Reduction: 4-bromo-2,5-difluorobenzyl alcohol.

    Hydrolysis: 4-bromo-2,5-difluorobenzoic acid.

Scientific Research Applications

Ethyl 4-bromo-2,5-difluorobenzoate is used in various scientific research applications, including:

    Organic synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Medicinal chemistry: In the development of pharmaceuticals and bioactive compounds.

    Material science: As a building block for the synthesis of polymers and advanced materials.

    Chemical biology: In the study of enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-2,5-difluorobenzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In medicinal chemistry, its biological activity may be related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its bromine and fluorine substituents.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-bromo-2,4-difluorobenzoate: Similar structure but with different positions of the bromine and fluorine atoms.

    Ethyl 2-bromo-4,5-difluorobenzoate: Another isomer with different substitution pattern.

Uniqueness

Ethyl 4-bromo-2,5-difluorobenzoate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both bromine and fluorine atoms can enhance its electrophilic and nucleophilic properties, making it a versatile intermediate in various chemical reactions.

Properties

IUPAC Name

ethyl 4-bromo-2,5-difluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O2/c1-2-14-9(13)5-3-8(12)6(10)4-7(5)11/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGKJMAWRHHZLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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